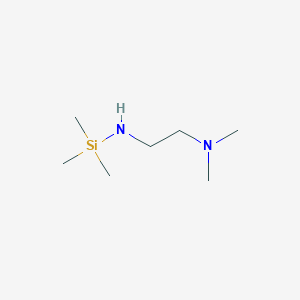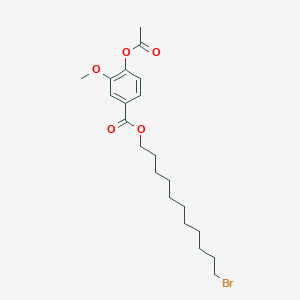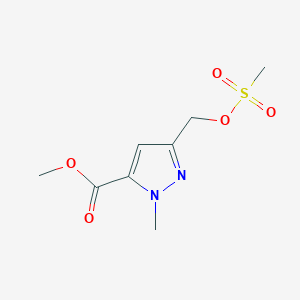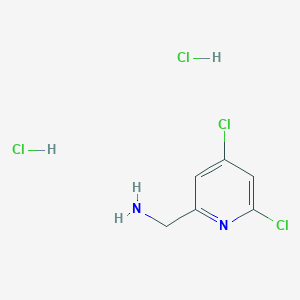
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine (TMDMEA) is a silyl amine that has been widely used in scientific research applications due to its versatile reactivity and low toxicity. TMDMEA is a colorless liquid with a boiling point of 86.5 °C and a molecular weight of 135.3 g/mol. It is a widely used reagent in organic synthesis and has been used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Mechanism of Action
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine is an amine that acts as a nucleophile in organic reactions. It is capable of forming covalent bonds with electrophiles, such as carbonyl compounds. It is also capable of forming hydrogen bonds with other molecules, such as alcohols. The mechanism of action of this compound is dependent on the reaction conditions and the reactants used.
Biochemical and Physiological Effects
This compound is a low-toxicity compound that has been used in a variety of scientific research applications. It has been found to be non-toxic to mammalian cells and has been used in several studies to study the effects of amines on biochemical and physiological processes. In particular, this compound has been used to study the effects of amines on the activation of enzymes, the binding of substrates to proteins, and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has several advantages for use in laboratory experiments. It is a low-toxicity compound that is easy to synthesize and can be purified by recrystallization. In addition, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it is important to note that this compound is a relatively unstable compound and can be easily hydrolyzed in the presence of water or other protic solvents.
Future Directions
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has a wide range of potential applications in the field of medicinal chemistry. It has been used in a variety of studies to study the effects of amines on biochemical and physiological processes. In the future, this compound could be used to develop new drugs and therapeutic agents, as well as to study the effects of amines on the regulation of gene expression. In addition, this compound could be used to develop new catalysts for organic synthesis reactions, as well as to study the effects of amines on the binding of substrates to proteins. Finally, this compound could be used to study the effects of amines on the activation of enzymes, as well as to develop new polymeric materials.
Synthesis Methods
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine can be synthesized by the reaction of trimethylsilyl chloride with 2-dimethylaminoethyl amine in the presence of a base such as potassium carbonate. This reaction produces a white solid that can be purified by recrystallization. The purity of the product can be confirmed by thin layer chromatography (TLC) and nuclear magnetic resonance spectroscopy (NMR).
Scientific Research Applications
N-(Trimethylsilyl)-N-(2-dimethylaminoethyl)amine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry. It has been used as a catalyst in the synthesis of a variety of compounds, including peptides, nucleosides, and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of organometallic compounds. In addition, this compound has been used as a ligand for transition metal complexes and as a catalyst for the synthesis of polymers.
properties
IUPAC Name |
N',N'-dimethyl-N-trimethylsilylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2Si/c1-9(2)7-6-8-10(3,4)5/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOJWNZWNBQPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)
![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)
![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)



![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)



